molecular formula C18H19NO4 B064352 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-8-((dimethylamino)methyl)-2-phenyl-, (S)- CAS No. 183051-59-4

4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-8-((dimethylamino)methyl)-2-phenyl-, (S)-

Cat. No.: B064352
CAS No.: 183051-59-4
M. Wt: 313.3 g/mol
InChI Key: FUDHKVXYYNBYHN-INIZCTEOSA-N
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Description

4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-8-((dimethylamino)methyl)-2-phenyl-, (S)-, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly known as S-DHPB and is a derivative of the natural flavonoid, diosmin. In

Mechanism of Action

The mechanism of action of S-DHPB is not fully understood. However, it has been suggested that S-DHPB exerts its therapeutic effects through its antioxidant and anti-inflammatory properties. S-DHPB has been shown to inhibit the production of reactive oxygen species and to reduce the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
S-DHPB has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. S-DHPB has also been shown to improve insulin sensitivity and to reduce blood glucose levels in diabetic animals.

Advantages and Limitations for Lab Experiments

S-DHPB is a synthetic compound that can be easily synthesized in the laboratory. It has been shown to have low toxicity and to be well-tolerated in animals. However, the bioavailability of S-DHPB is low, which may limit its therapeutic potential.

Future Directions

There are several future directions for the study of S-DHPB. One potential direction is to improve the bioavailability of the compound through the use of drug delivery systems. Another potential direction is to study the effects of S-DHPB on other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of S-DHPB and to identify potential drug targets.

Synthesis Methods

The synthesis of S-DHPB involves the condensation of 2,3-dihydro-5,7-dihydroxy-2-phenyl-4H-1-benzopyran-4-one with formaldehyde and dimethylamine. This reaction results in the formation of S-DHPB as a white crystalline solid. The purity of the compound can be increased through recrystallization from a suitable solvent.

Scientific Research Applications

S-DHPB has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. S-DHPB has been studied for its potential use in the treatment of various diseases, including diabetes, cardiovascular diseases, and cancer.

Properties

183051-59-4

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

(2S)-8-[(dimethylamino)methyl]-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C18H19NO4/c1-19(2)10-12-13(20)8-14(21)17-15(22)9-16(23-18(12)17)11-6-4-3-5-7-11/h3-8,16,20-21H,9-10H2,1-2H3/t16-/m0/s1

InChI Key

FUDHKVXYYNBYHN-INIZCTEOSA-N

Isomeric SMILES

CN(C)CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=CC=C3

SMILES

CN(C)CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3

Canonical SMILES

CN(C)CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3

183051-59-4

synonyms

(2S)-8-(dimethylaminomethyl)-5,7-dihydroxy-2-phenyl-chroman-4-one

Origin of Product

United States

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